(3R)-3-ethyl-4-methylpentanoic acid
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Overview
Description
(3R)-3-ethyl-4-methylpentanoic acid is an organic compound with a specific stereochemistry, denoted by the (3R) configuration. This compound is a chiral molecule, meaning it has a non-superimposable mirror image. It is a derivative of pentanoic acid, with ethyl and methyl substituents on the third and fourth carbon atoms, respectively. The compound’s unique structure and stereochemistry make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-ethyl-4-methylpentanoic acid can be achieved through several methods. One common approach involves the enantioselective synthesis, where chiral catalysts or chiral auxiliaries are used to ensure the correct stereochemistry. For instance, starting from a suitable chiral precursor, such as ®-3-hydroxy-4-methylpentanoic acid, the compound can be synthesized through a series of reactions including esterification, reduction, and subsequent oxidation steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize chiral catalysts to achieve high enantioselectivity and yield. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the desired product, with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-ethyl-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
(3R)-3-ethyl-4-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereospecific biological processes.
Medicine: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3R)-3-ethyl-4-methylpentanoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins that recognize the specific stereochemistry of the compound.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-ethyl-4-methylpentanoic acid: The enantiomer of (3R)-3-ethyl-4-methylpentanoic acid, with opposite stereochemistry.
3-ethyl-4-methylhexanoic acid: A similar compound with an additional carbon in the chain.
3-methylpentanoic acid: A compound with a similar structure but lacking the ethyl substituent.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying stereochemical effects in various contexts.
Properties
IUPAC Name |
(3R)-3-ethyl-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-7(6(2)3)5-8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTRMYCCALXLNJ-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC(=O)O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79194-60-8 |
Source
|
Record name | (3R)-3-ethyl-4-methylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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